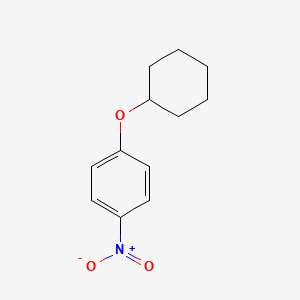
1-(环己氧基)-4-硝基苯
描述
科学研究应用
超声波辅助制备硝基芳醚
Harikumar和Rajendran(2014)进行的研究侧重于使用超声波辅助有机溶剂条件制备1-丁氧基-4-硝基苯,这是与1-(环己氧基)-4-硝基苯密切相关的化合物。他们在这种合成中使用了多位相相转移催化剂,突出了在超声辐照下与传统方法相比反应效率的提高。这种技术可能适用于合成1-(环己氧基)-4-硝基苯和相关化合物(Harikumar & Rajendran, 2014)。
金催化合成杂环化合物
Jadhav等人(2011)报道了从1-炔基-2-硝基苯合成类似于1-(环己氧基)-4-硝基苯的杂环化合物的金催化立体选择性合成。所得产物的核心结构是通过形式为[2 + 2 + 1]的环加成反应构建的,涉及α-羰基卡宾和亚硝基物种。这项研究为使用硝基芳醚作为起始材料合成复杂有机结构开辟了途径(Jadhav, Bhunia, Liao, & Liu, 2011)。
从硝基苯合成环己酮肟
Rubio-Marqués等人(2014)展示了使用钯和金纳米颗粒在碳上作为催化剂从硝基苯一锅法合成环己酮肟。这项研究具有重要意义,因为它展示了硝基苯(1-(环己氧基)-4-硝基苯的化学亲属)向有用的工业化学品的转化,暗示了在合成1-(环己氧基)-4-硝基苯衍生物方面的潜在应用(Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014)。
基于硝基苯衍生物的电化学传感
Kingsford等人(2018)探索了使用1-氯-4-硝基苯(类似于1-(环己氧基)-4-硝基苯)开发高灵敏度电化学传感器的可能性。他们设计了一个使用碳纳米角和β-环糊精纳米杂化物的传感器,证明了其在检测硝基苯衍生物方面的有效性。这表明了1-(环己氧基)-4-硝基苯在环境监测和分析化学方面的潜在应用(Kingsford, Qian, Zhang, Yi, & Zhu, 2018)。
从简单有机盐制备凝胶雕塑
Sahoo等人(2012)合成了由叔丁氧羰基保护的L-氨基酸和二级胺衍生的低分子量凝胶剂,包括与1-(环己氧基)-4-硝基苯中的环己基结构相关的二环己基胺。这些凝胶剂表现出卓越的承载、可塑和自愈特性,表明与1-(环己氧基)-4-硝基苯结构相关的化合物在材料科学中的潜在应用(Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012)。
安全和危害
属性
IUPAC Name |
1-cyclohexyloxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCYGTUBVIJZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyloxy)-4-nitrobenzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

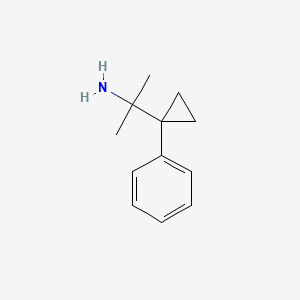
![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)
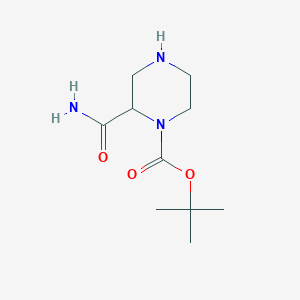
![1-methyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2544497.png)
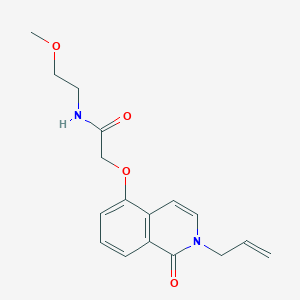
![Ethyl 2-{3-[4-(ethoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2544499.png)
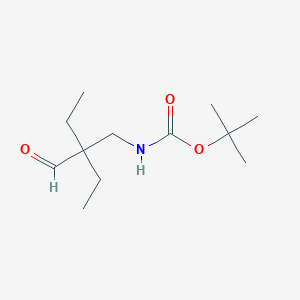



![(1S,5R)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2544509.png)
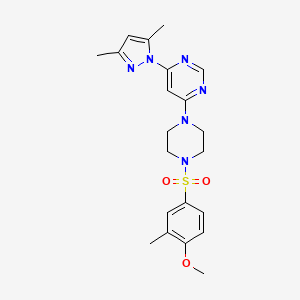
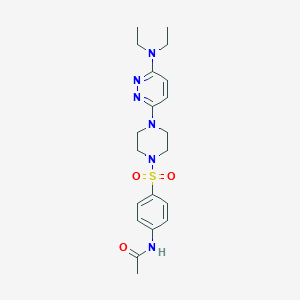
![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)